3-chloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide
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Overview
Description
3-chloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide is a useful research compound. Its molecular formula is C12H11ClN4OS and its molecular weight is 294.76. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compounds and Biological Significance
3-chloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide, being a heterocyclic compound, may have implications in medicinal chemistry due to the presence of triazine and thiazine scaffolds. Triazine and its derivatives are known to exhibit a broad spectrum of biological activities, acting as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, and antimicrobial agents, among others. This makes the triazine nucleus an important core moiety for future drug development (Verma, Sinha, & Bansal, 2019).
Synthetic Pathways and Chemical Properties
The synthesis and structural properties of novel heterocyclic compounds like this compound offer insights into their potential application in medicinal chemistry. The compound's structure, involving chloro and thiazine groups, can lead to a variety of products depending on the type of amine and reaction conditions used. Understanding the synthetic pathways and structural properties can aid in the development of new drugs with optimized pharmacological properties (Issac & Tierney, 1996).
Potential in Drug Discovery
Compounds with 1,2,4-triazole derivatives show significant potential in drug discovery, exhibiting a range of biological activities. The structural variations possible with the 1,2,4-triazole core make it a versatile scaffold for the synthesis of new drugs. The broad spectrum of activities includes anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties. The development of novel triazole derivatives is driven by the need for more efficient preparations, considering current issues in green chemistry, energy saving, and sustainability (Ferreira et al., 2013).
Pharmacological Applications
The pharmacological applications of triazoles are immense, with compounds demonstrating a wide range of activities, including antimicrobial, antifungal, antiviral, antiproliferative, analgesic, anti-inflammatory, and anti-tumor properties. This versatility makes 1,2,3-triazines and their derivatives, including this compound, potential candidates for developing drugs targeting a variety of diseases (Cascioferro et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of enzymes and receptors .
Mode of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of forming hydrogen bonds with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.
Biochemical Pathways
Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular activities . This suggests that this compound may affect multiple biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may have multiple effects at the molecular and cellular level .
Action Environment
It is known that the biological activity of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the target receptors .
Properties
IUPAC Name |
3-chloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4OS/c13-9-4-1-3-8(7-9)10(18)14-11-15-16-12-17(11)5-2-6-19-12/h1,3-4,7H,2,5-6H2,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCHTYLPOYBBCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SC1)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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